7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC15884608
Molecular Formula: C11H13ClIN3
Molecular Weight: 349.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClIN3 |
|---|---|
| Molecular Weight | 349.60 g/mol |
| IUPAC Name | 7-tert-butyl-4-chloro-5-iodo-6-methylpyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C11H13ClIN3/c1-6-8(13)7-9(12)14-5-15-10(7)16(6)11(2,3)4/h5H,1-4H3 |
| Standard InChI Key | YNCRDGYQLDVJGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(N1C(C)(C)C)N=CN=C2Cl)I |
Introduction
Chemical Structure and Nomenclature
The core structure of 7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine consists of a bicyclic system combining pyrrole and pyrimidine rings. Key substituents include:
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A tert-butyl group at the 7-position, enhancing steric bulk and metabolic stability.
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Chloro and iodo groups at positions 4 and 5, respectively, enabling diverse reactivity in cross-coupling reactions.
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A methyl group at position 6, modulating electronic effects and solubility .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClIN₃ |
| Molecular Weight | 375.60 g/mol |
| InChI Key | AGIMUTXQXSASMW-UHFFFAOYSA-N |
The IUPAC name derives from the parent pyrrolo[2,3-d]pyrimidine system, with substituents numbered according to Hantzsch-Widman rules .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of this compound typically involves multi-step halogenation and alkylation reactions. A representative pathway includes:
Step 1: Iodination of Pyrrolopyrimidine Core
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes iodination using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 0°C, yielding 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NIS, DMF, 0°C → RT, 12 hr | 85 |
| 2 | tert-BuBr, NaH, THF, 60°C | 72 |
| 3 | MeI, LDA, -78°C → RT | 68 |
Purification often employs column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 179–183°C (decomposes) |
| LogP (Octanol-Water) | 3.2 ± 0.3 (Predicted) |
| Solubility in DMSO | 45 mM (25°C) |
The tert-butyl group enhances lipophilicity, while the iodo substituent contributes to molecular polarizability .
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR) Insights
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Position 6 (Methyl): Enhances cellular permeability compared to unsubstituted analogs (Caco-2 Papp: 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s) .
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Position 5 (Iodo): Critical for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
Patent Landscape
The WO2017146116A1 patent covers pyrrolopyrimidine derivatives with RET inhibitory activity, highlighting the therapeutic relevance of this scaffold .
| Code | Risk |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
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